molecular formula C16H14N2O2 B2490286 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one CAS No. 4260-28-0

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B2490286
CAS No.: 4260-28-0
M. Wt: 266.3
InChI Key: YIEVFKLHPPPUSM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-methoxyaniline with methyl anthranilate in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl isocyanate
  • 2-Propenoic acid, 3-(2-methoxyphenyl)-

Comparison

Compared to other similar compounds, 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one is unique due to its quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 2-position of the phenyl ring further enhances its pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-13-8-4-3-7-12(13)16(19)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEVFKLHPPPUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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